molecular formula C17H11BrN2OS B2665585 4-((4-Bromobenzyl)thio)benzofuro[3,2-d]pyrimidine CAS No. 851130-47-7

4-((4-Bromobenzyl)thio)benzofuro[3,2-d]pyrimidine

Cat. No.: B2665585
CAS No.: 851130-47-7
M. Wt: 371.25
InChI Key: VJNYPQWGNIEVNS-UHFFFAOYSA-N
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Description

4-((4-Bromobenzyl)thio)benzofuro[3,2-d]pyrimidine is a versatile chemical compound with a unique structure that opens doors for diverse applications in scientific research. This compound is known for its potential in drug discovery and material science.

Preparation Methods

The synthesis of 4-((4-Bromobenzyl)thio)benzofuro[3,2-d]pyrimidine involves several steps. One common method includes the use of benzo[4,5]furo[3,2-d]pyrimidine as a core structure. . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-((4-Bromobenzyl)thio)benzofuro[3,2-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromobenzylthio group to a benzylthio group.

    Substitution: The bromine atom in the 4-bromobenzylthio group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-((4-Bromobenzyl)thio)benzofuro[3,2-d]pyrimidine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Industry: The compound is used in material science for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-((4-Bromobenzyl)thio)benzofuro[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

4-((4-Bromobenzyl)thio)benzofuro[3,2-d]pyrimidine can be compared with other similar compounds, such as:

    Benzofuro[3,2-b]pyridine derivatives: These compounds share a similar core structure but differ in their substituents and functional groups.

    Benzo[4,5]furo[3,2-d]pyrimidine-based hosts: These compounds are used in organic light-emitting diodes and have different applications compared to this compound.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound in various fields of research.

Properties

IUPAC Name

4-[(4-bromophenyl)methylsulfanyl]-[1]benzofuro[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrN2OS/c18-12-7-5-11(6-8-12)9-22-17-16-15(19-10-20-17)13-3-1-2-4-14(13)21-16/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJNYPQWGNIEVNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)SCC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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